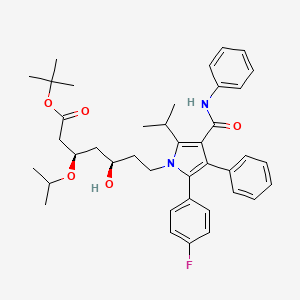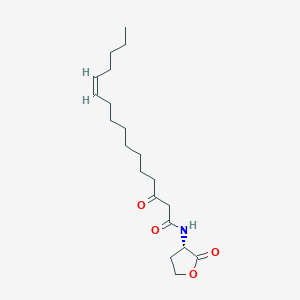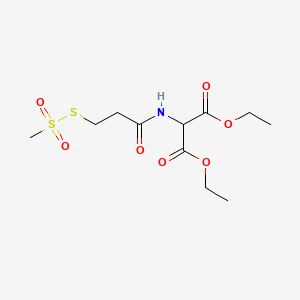
Diethyl N-(2-Malonyl)-3-(methylsulfonylthio)-propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl N-(2-Malonyl)-3-(methylsulfonylthio)-propanamide, or DE-MS-P, is a novel chemical compound with a wide range of potential applications in both scientific research and industrial processes. DE-MS-P has been studied for its ability to act as a catalyst in the synthesis of a variety of different compounds, its mechanism of action, and its biochemical and physiological effects.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for Diethyl N-(2-Malonyl)-3-(methylsulfonylthio)-propanamide involves the reaction of diethyl malonate with methylsulfonyl chloride followed by the addition of thioamide. The resulting intermediate is then reacted with ethyl chloroformate and ammonia to yield the final product.
Starting Materials
Diethyl malonate, Methylsulfonyl chloride, Thioamide, Ethyl chloroformate, Ammonia
Reaction
Step 1: Diethyl malonate is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form the intermediate diethyl N-(methylsulfonyl)-2-malonic acid monoamide., Step 2: Thioamide is added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours to form the intermediate diethyl N-(2-malonyl)-3-(methylsulfonylthio)propanamide., Step 3: Ethyl chloroformate is added to the reaction mixture to form the intermediate diethyl N-(2-malonyl)-3-(methylsulfonylthio)propanoyl chloride., Step 4: Ammonia is added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours to form the final product Diethyl N-(2-Malonyl)-3-(methylsulfonylthio)-propanamide.
Applications De Recherche Scientifique
DE-MS-P has been studied for its potential applications in scientific research. It has been used as a catalyst in the synthesis of a variety of different compounds, including peptides, amino acids, and pharmaceuticals. Additionally, it has been used as a reagent in the synthesis of complex organic molecules, and as a catalyst in the polymerization of organic compounds.
Mécanisme D'action
The mechanism of action of DE-MS-P is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, which is capable of forming covalent bonds with other molecules. Additionally, it is believed that the compound is capable of forming hydrogen bonds with other molecules, which may facilitate the formation of covalent bonds.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of DE-MS-P have not yet been studied in detail. However, it is believed that the compound may have an effect on the activity of certain enzymes and proteins, as well as on the structure of certain molecules. Additionally, it is possible that the compound may have an effect on the absorption and metabolism of other compounds.
Avantages Et Limitations Des Expériences En Laboratoire
DE-MS-P has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable, which makes it suitable for use in a variety of different experiments. Additionally, it is relatively non-toxic, which makes it safe to use in laboratory settings. However, DE-MS-P is not suitable for use in experiments that require high temperatures, as it is not thermally stable.
Orientations Futures
There are a number of potential future directions for the use of DE-MS-P. It could be used as a catalyst in the synthesis of a variety of different compounds, such as peptides, amino acids, and pharmaceuticals. Additionally, it could be used as a reagent in the synthesis of complex organic molecules, and as a catalyst in the polymerization of organic compounds. Finally, further research could be conducted to investigate the biochemical and physiological effects of DE-MS-P, as well as its potential applications in drug development.
Propriétés
IUPAC Name |
diethyl 2-(3-methylsulfonylsulfanylpropanoylamino)propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO7S2/c1-4-18-10(14)9(11(15)19-5-2)12-8(13)6-7-20-21(3,16)17/h9H,4-7H2,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSFUZGUMIAEJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC(=O)CCSS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl N-(2-Malonyl)-3-(methylsulfonylthio)-propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

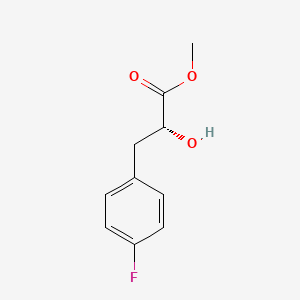
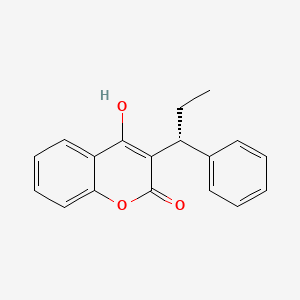
![3a,8a-Dihydro-2H-4,8-epoxy[1,3]dioxolo[4,5-d][1,2]oxazepine](/img/structure/B583164.png)
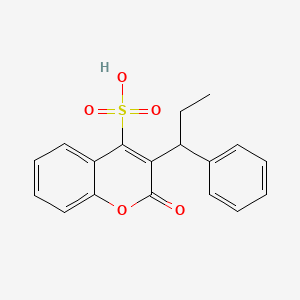
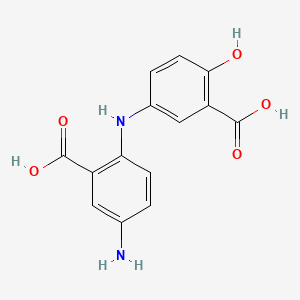
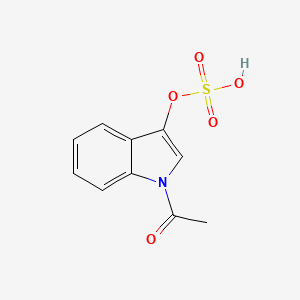
![Ethanone, 1-[6-[(1S)-1-hydroxyethyl]-2-pyridinyl]- (9CI)](/img/no-structure.png)
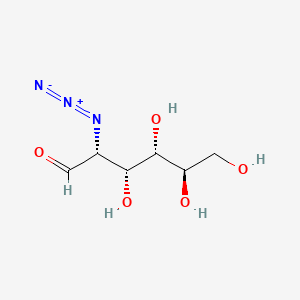
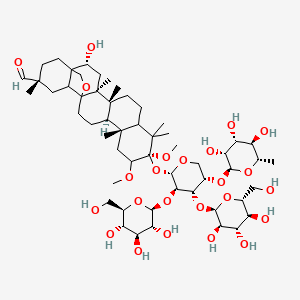
![1,3-Dibenzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(6-hydroxy-1-triethylsilyloxyhexyl)imidazolidin-2-one](/img/structure/B583177.png)
![1,3-Dibenzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(1-hydroxy-6-phenylmethoxyhexyl)imidazolidin-2-one](/img/structure/B583178.png)
